molecular formula C23H27ClN2O2 B1662910 Solifenacin hydrochloride CAS No. 180468-39-7

Solifenacin hydrochloride

Cat. No.: B1662910
CAS No.: 180468-39-7
M. Wt: 398.9 g/mol
InChI Key: YAUBKMSXTZQZEB-VROPFNGYSA-N
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Mechanism of Action

Target of Action

Solifenacin hydrochloride primarily targets the M2 and M3 muscarinic receptors in the bladder . These receptors play a crucial role in the contraction of the detrusor muscle, which is responsible for bladder control. Specifically, 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 .

Mode of Action

This compound is a competitive muscarinic receptor antagonist . It binds to the M2 and M3 muscarinic receptors, preventing their activation by acetylcholine. This antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor pathway . By blocking the M2 and M3 receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that would normally cause contraction of the bladder muscles. This results in relaxation of these muscles, reducing urinary urgency and incontinence .

Pharmacokinetics

It is mainly metabolized in the liver, predominantly via the cytochrome P450 (CYP) 3A4 enzyme . Only about 7% of the dose is excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, allowing for once-daily administration .

Result of Action

The molecular effect of this compound’s action is the inhibition of muscarinic acetylcholine receptors , leading to decreased bladder muscle contractions . On a cellular level, this results in the relaxation of the detrusor muscle in the bladder wall, reducing urinary urgency, frequency, and incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of this compound. For instance, coadministration of the potent CYP3A4 inhibitor ketoconazole can increase exposure to solifenacin . Additionally, the drug’s action can be influenced by the patient’s physiological state. For example, its exposure is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Biochemical Analysis

Biochemical Properties

Solifenacin hydrochloride is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . This compound’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Cellular Effects

This compound antagonizes the M2 and M3 muscarinic receptors in the bladder to treat an overactive bladder . It has a long duration of action as it is usually taken once daily . Patients taking this compound should be aware of the risks of angioedema and anaphylaxis .

Molecular Mechanism

This compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, this compound can undergo direct glucuronidation . Only this compound and the 4R-hydroxy metabolite are pharmacologically active .

Temporal Effects in Laboratory Settings

In short-term (mostly 12-week) trials, this compound significantly reduced urgency episodes, micturitions, and incontinence episodes per 24 hours .

Dosage Effects in Animal Models

In animal models, this compound (0.01-0.3 mg/kg) dose-dependently increased bladder capacity and voided volume at doses of 0.03 mg/kg i.v. or more, but did not affect residual volume or micturition pressure at any dose tested .

Metabolic Pathways

This compound is metabolized mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine .

Transport and Distribution

It is known that this compound is taken orally and has a high bioavailability of 90% .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with muscarinic receptors located on the cell membrane of bladder cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

YM905 hydrochloride is synthesized through a multi-step process involving the reaction of quinuclidine derivatives with tetrahydroisoquinoline carboxylates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of YM905 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

YM905 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of YM905 hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of YM905 hydrochloride include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YM905 hydrochloride is unique due to its high selectivity for bladder receptors, which results in fewer side effects compared to other muscarinic receptor antagonists. This selectivity makes it a preferred choice for patients who experience significant anticholinergic side effects with other medications .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046783
Record name Solifenacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180468-39-7
Record name Solifenacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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